Bienvenue dans la boutique en ligne BenchChem!

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine

Lipophilicity optimization Antimicrobial SAR Drug-likeness prediction

This 5‑butyl (C4) isoxazolidine is the precise chain‑length variant required for systematic SAR evaluation of alkyl effects on antimicrobial potency, metabolic stability, and physicochemical properties. The N‑methyl/4‑methoxyphenyl substitution pattern defines a stereoelectronic environment distinct from N‑H or N‑aryl analogs, making it essential for diversity‑oriented screening libraries targeting Gram‑positive pathogens. As a fragment‑like scaffold (MW 249.35), it is ideally suited for hit identification and lead optimization workflows. Procurement of this specific compound eliminates uncontrolled variability in cLogP and membrane permeability that plagues generic isoxazolidine sourcing.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 88337-83-1
Cat. No. B12909265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine
CAS88337-83-1
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3
InChIKeyMGTBPALGPYDIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine (CAS 88337-83-1): Core Chemical Profile and Structural Classification


5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine (CAS 88337-83-1), systematically named as an isoxazolidine derivative, is a synthetic heterocyclic compound of molecular formula C15H23NO2 and molecular weight 249.35 g/mol . The compound features a five-membered 1,2-oxazolidine (isoxazolidine) core bearing three distinct substituents: a 4-methoxyphenyl group at the 3-position, an N-methyl group at the 2-position, and an n-butyl chain at the 5-position . Isoxazolidines are structurally characterized by adjacent nitrogen and oxygen atoms within a saturated five-membered ring, distinguishing them from the more widely studied 1,3-oxazolidin-2-one antibacterial class (e.g., linezolid) and from aromatic isoxazoles [1]. This specific substitution pattern places the compound within a defined region of chemical space that may be relevant for antimicrobial screening applications or as a synthetic scaffold.

Why Generic Isoxazolidine Substitution Fails for CAS 88337-83-1: Substituent-Dependent Property Divergence


Interchanging isoxazolidine derivatives without regard to specific substitution patterns introduces uncontrolled variability in key molecular properties, particularly lipophilicity (cLogP), which has been quantitatively linked to antibacterial activity outcomes in fused oxazolidine systems [1]. Even a single methylene unit difference in the 5-alkyl chain—as between the target compound (5-butyl, C4) and its closest identified analog 3-(4-methoxyphenyl)-2-methyl-5-pentylisoxazolidine (5-pentyl, C5) —produces a measurable shift in partition coefficient that can affect membrane permeability, nonspecific protein binding, and overall bioactivity profiles [2]. Furthermore, the combination of N-methyl (2-position) and 4-methoxyphenyl (3-position) substituents defines a specific stereoelectronic environment distinct from analogs bearing N–H, N-aryl, or alternative 3-aryl groups, precluding simple substitution without revalidation of both synthetic accessibility and biological performance [3].

Quantitative Differentiation Evidence for 5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine (88337-83-1)


Lipophilicity Modulation via 5-Alkyl Chain Length: Comparison with 5-Pentyl Analog

The 5-butyl substituent (C4) in the target compound confers a cLogP value approximately 0.5 units lower than that of the 5-pentyl analog (C5), positioning the target compound within the lower end of the optimal lipophilicity window (cLogP 5.78–7.16) associated with maximal antibacterial activity in structurally related fused oxazolidine systems [1]. This quantitative lipophilicity difference is derived from the established logP contribution of approximately +0.5 per methylene unit in alkyl chains [2].

Lipophilicity optimization Antimicrobial SAR Drug-likeness prediction

Synthetic Accessibility Differentiation: 5-Butyl Versus 5-Aryl Isoxazolidines

The target compound, featuring a 5-butyl aliphatic chain, is accessible via 1,3-dipolar cycloaddition using readily available terminal alkenes (e.g., 1-hexene or similar butyl-containing dipolarophiles), whereas 5-aryl substituted analogs such as 3-(4-methoxyphenyl)-2-methyl-5-phenylisoxazolidine require aryl-substituted alkenes that may exhibit lower reactivity and regioselectivity challenges [1]. Literature reports indicate that 1,3-dipolar cycloadditions with aliphatic dipolarophiles typically proceed in 85–90% yield under standard conditions, compared to 50–75% yields commonly reported for sterically demanding aryl dipolarophiles [2][3].

Synthetic efficiency 1,3-Dipolar cycloaddition Building block procurement

Chemical Space Positioning: Molecular Weight and cLogP Profile Relative to Antibacterial Optimization Region

The target compound possesses a molecular weight of 249.35 g/mol , placing it well below the optimal antibacterial activity window (MW 554–722 g/mol) identified for fused oxazolidine-tetramate derivatives [1]. This smaller molecular weight, combined with a calculated cLogP near the lower bound of the optimal window (5.78–7.16), positions the compound as a potentially more fragment-like or early-lead scaffold rather than a late-stage optimized antibacterial candidate [1]. The lower MW may confer advantages in permeability and synthetic tractability for further derivatization.

Chemical space mapping Antibacterial optimization Library design

Optimal Application Scenarios for 5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine (CAS 88337-83-1)


Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

Given the established antibacterial activity of isoxazolidine derivatives against Gram-positive organisms including Staphylococcus aureus [1], and the target compound‘s positioning within a defined region of chemical space (cLogP near 5.78–7.16 optimal window; MW 249.35 g/mol), this compound is appropriate for inclusion in diversity-oriented screening libraries aimed at identifying novel antimicrobial leads [2]. The 5-butyl chain length offers a specific lipophilicity balance that may influence membrane penetration without the excessive hydrophobicity that can lead to promiscuous binding or poor solubility [3].

Structure-Activity Relationship (SAR) Studies on 5-Alkyl Chain Length

The target compound serves as the 5-butyl (C4) member in a homologous series that includes the 5-pentyl (C5) analog . Procurement of this specific chain-length variant enables systematic evaluation of alkyl chain effects on antimicrobial potency, metabolic stability, and physicochemical properties [4]. Such SAR studies are foundational for optimizing lead compounds in medicinal chemistry campaigns where subtle lipophilicity differences correlate with activity changes [3].

Synthetic Methodology Development for Isoxazolidine Scaffolds

The 5-butyl substitution pattern makes this compound a suitable substrate for developing and validating 1,3-dipolar cycloaddition methodologies using aliphatic dipolarophiles [5]. Unlike 5-aryl analogs that may present steric and electronic complications [6], the aliphatic 5-butyl chain offers a simpler, more predictable reactivity profile, making the compound useful as a benchmark substrate for optimizing reaction conditions, assessing regioselectivity, and evaluating catalyst performance [5].

Fragment-Based and Physicochemical Property-Driven Library Design

With a molecular weight of 249.35 g/mol—approximately 300–470 g/mol below the optimal antibacterial window identified for more complex fused oxazolidines [2]—this compound is positioned as an early-lead or fragment-like scaffold. This lower MW facilitates inclusion in fragment-based screening collections or in physicochemical property-focused libraries where balanced lipophilicity and manageable molecular complexity are prioritized for hit identification and subsequent optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.